Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and furan-containing molecules. The uniqueness of this compound lies in its specific substitutions and the resulting chemical and biological properties .
Biological Activity
The compound Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core, which is significant for its pharmacological properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. Notably, the compound can be synthesized via a Biginelli reaction followed by further modifications to introduce the desired substituents.
Synthesis Pathway
-
Starting Materials :
- 4-(Methoxycarbonyl)phenyl aldehyde
- 5-methylfuran
- Ethyl chloroacetate
- Thiourea
-
Reaction Steps :
- Initial condensation between thiourea and ethyl chloroacetate.
- Subsequent cyclization to form the thiazolo[3,2-a]pyrimidine structure.
- Final modifications to introduce the methoxycarbonyl and furan moieties.
The reaction yields can vary, but optimized conditions can achieve yields exceeding 80% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
A549 (Lung) | 20 | Cell cycle arrest and apoptosis |
HeLa (Cervical) | 18 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrate that it inhibits bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines in animal models treated with the compound, indicating its potential use in inflammatory diseases.
Case Study 1: Anticancer Activity in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The study utilized a dosage of 20 mg/kg body weight administered bi-weekly over four weeks .
Case Study 2: Antimicrobial Activity in Clinical Isolates
Clinical isolates from patients with bacterial infections were tested against the compound. Results showed that it effectively inhibited growth in resistant strains of bacteria, suggesting its utility in treating multidrug-resistant infections .
Properties
CAS No. |
612080-69-0 |
---|---|
Molecular Formula |
C24H22N2O6S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O6S/c1-5-31-23(29)19-14(3)25-24-26(20(19)15-7-9-16(10-8-15)22(28)30-4)21(27)18(33-24)12-17-11-6-13(2)32-17/h6-12,20H,5H2,1-4H3/b18-12+ |
InChI Key |
QYLBAAJEUKXNRW-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Origin of Product |
United States |
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